(2,4,6-三甲基-1H-吲哚-3-基)乙酸

描述

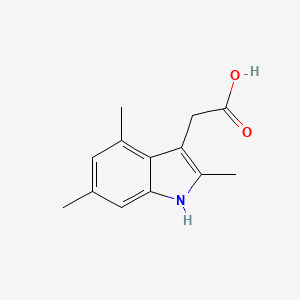

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of three methyl groups at positions 2, 4, and 6 on the indole ring, and an acetic acid moiety at position 3. The molecular formula of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is C13H15NO2, and it has a molecular weight of 217.27 g/mol .

科学研究应用

Antimicrobial Properties

Recent studies have indicated that derivatives of indole compounds, including 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid, exhibit promising antimicrobial activity. For instance, research conducted on various indole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial evaluation was performed using the cup-plate method, revealing that certain derivatives showed significant inhibition zones compared to control groups .

Antioxidant Effects

The antioxidant properties of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid have also been studied extensively. Antioxidants play a crucial role in neutralizing free radicals in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Treatment of Autoimmune Disorders

A patent (US9126932B2) highlights the therapeutic potential of substituted indole derivatives, including 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid, for treating autoimmune and inflammatory disorders. The compound's mechanism involves modulation of immune responses and reduction of inflammation markers in clinical settings .

Neuroprotective Effects

Research into 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid suggests its neuroprotective properties. Studies involving animal models have indicated that this compound can help mitigate neuronal damage in conditions such as neurodegenerative diseases by promoting neuronal survival and reducing apoptosis .

Synthesis and Characterization

The synthesis of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions starting from readily available indole derivatives. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm purity and structural integrity.

Data Summary Table

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the acetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and substituted indole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .

作用机制

The mechanism of action of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Uniqueness

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is unique due to the presence of three methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial purposes .

生物活性

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid is an indole derivative characterized by a unique trimethyl substitution pattern and an acetic acid functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer effects. The molecular formula is , with a molecular weight of 217.26 g/mol.

The biological activity of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential therapeutic applications in neuroprotection.

- Receptor Modulation : Preliminary studies indicate that this compound may interact with melatonin receptors (MT1 and MT2), potentially influencing sleep regulation and circadian rhythms.

- Antioxidant Activity : The compound's structure allows it to mitigate oxidative stress by scavenging free radicals, contributing to its antioxidant properties.

Biological Activities

Research has highlighted several key biological activities associated with 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid:

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.

- Antioxidant Properties : Its ability to neutralize free radicals can protect cells from oxidative damage, which is crucial in various disease states.

- Anticancer Potential : Studies suggest that indole derivatives can exhibit cytotoxic effects against various cancer cell lines, including those derived from breast cancer and leukemia .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid:

- In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). Flow cytometry assays revealed that the compound's cytotoxic effects are dose-dependent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| U-937 | 12 | Apoptosis induction |

Synthesis and Derivatives

The synthesis of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. Researchers are also exploring derivatives of this compound to enhance its biological activity or target specific pathways more effectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its efficacy in vivo.

属性

IUPAC Name |

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-10(6-12(15)16)9(3)14-11(13)5-7/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKWYHEJPCSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=C2CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281752 | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6949-71-9 | |

| Record name | NSC22871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。